molecular formula C15H15BrN2O B11825472 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356087-51-8

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B11825472
CAS No.: 1356087-51-8
M. Wt: 319.20 g/mol
InChI Key: SPITYEDCKVPGCV-UHFFFAOYSA-N
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Description

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

1356087-51-8

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

3-bromo-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C15H15BrN2O/c1-19-14-4-2-11(3-5-14)8-18-9-12-6-13(16)7-17-15(12)10-18/h2-7H,8-10H2,1H3

InChI Key

SPITYEDCKVPGCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC(=C3)Br

Origin of Product

United States

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